Welcome to the BenchChem Online Store!
molecular formula C12H9ClN8O B8326548 6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide

6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide

Cat. No. B8326548
M. Wt: 316.70 g/mol
InChI Key: QBUFKPOPRHETHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08901124B2

Procedure details

6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester (48 mg, 0.139 mmol) was suspended in 7M ammonia in methanol (23 mL). After 4 h, the reaction mixture was concentrated in vacuo to give 6-chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid amide (44 mg, 100%) as an off-white solid which was used directly in the next step without purification. MS (EI/CI) m/z: 317 [M+H].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[N:8][C:9]([Cl:24])=[CH:10][C:11]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([N:19]2[CH:23]=[CH:22][N:21]=[N:20]2)[N:14]=1)=O)C.[NH3:25]>CO>[Cl:24][C:9]1[N:8]=[N:7][C:6]([C:4]([NH2:25])=[O:3])=[C:11]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([N:19]3[CH:23]=[CH:22][N:21]=[N:20]3)[N:14]=2)[CH:10]=1

Inputs

Step One
Name
Quantity
48 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=NC(=CC1NC1=NC(=CC=C1)N1N=NC=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
23 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)C(=O)N)NC1=NC(=CC=C1)N1N=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.